molecular formula C3H7ClO2S B155751 Isopropylsulfonyl chloride CAS No. 10147-37-2

Isopropylsulfonyl chloride

Cat. No.: B155751
CAS No.: 10147-37-2
M. Wt: 142.61 g/mol
InChI Key: DRINJBFRTLBHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Isopropylsulfonyl chloride, also known as 2-Propanesulfonyl chloride, is primarily used as a reactant in various chemical reactions . It is used in the synthesis of other compounds, serving as a sulfonylating agent .

Mode of Action

The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2) of the this compound molecule is transferred to its target molecule . This can lead to significant changes in the target molecule, altering its properties and behavior.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the target molecule. One key pathway involves the solvolysis of this compound . Solvolysis is a type of substitution reaction where the solute (in this case, this compound) is broken down into other compounds in the presence of a solvent .

Result of Action

The result of this compound’s action is the modification of target molecules through sulfonylation . This can lead to the creation of new compounds with different properties. For example, it can be used to prepare 1-Isopropylsulfonyl-2-amine benzimidazole by reacting with 2-aminobenzimidazole .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a solvent . For instance, the solvolysis of this compound has been investigated in various solvents at different temperatures . These factors can influence the rate of reaction and the stability of the compound.

Biochemical Analysis

Biochemical Properties

Isopropylsulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonyl derivatives. It interacts with various enzymes and proteins through sulfonylation reactions. For instance, it can react with 2-aminobenzimidazole to form 1-isopropylsulfonyl-2-amine benzimidazole via N-sulfonylation in the presence of a base . Additionally, this compound is used to synthesize bis(isopropylsulfonyl)disulfide, a sulfurizing agent that is crucial in the synthesis of phosphorothioate oligonucleotide analogs .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with biomolecules can lead to changes in cellular activities, including enzyme inhibition or activation. For example, its interaction with proteins can alter their function and stability, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function. This mechanism is crucial in understanding how this compound influences biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is sensitive to moisture and can hydrolyze, leading to the formation of isopropylsulfonic acid and hydrochloric acid. This degradation can affect its long-term impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including severe skin burns and eye damage. It is crucial to determine the threshold levels to avoid toxic effects while studying its biochemical properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfonylation reactions. It interacts with enzymes and cofactors that facilitate the transfer of sulfonyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for studying the compound’s biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylsulfonyl chloride can be synthesized through the reaction of isopropyl alcohol with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3)2CHOH+SOCl2(CH3)2CHSO2Cl+HCl+SO2(CH_3)_2CHOH + SOCl_2 \rightarrow (CH_3)_2CHSO_2Cl + HCl + SO_2 (CH3​)2​CHOH+SOCl2​→(CH3​)2​CHSO2​Cl+HCl+SO2​

In this reaction, isopropyl alcohol reacts with thionyl chloride to produce this compound, hydrogen chloride, and sulfur dioxide .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Isopropylsulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium triethylborohydride

    Reaction Conditions: Anhydrous conditions, controlled temperature

Major Products Formed:

    Sulfonamide: Formed by reaction with amines

    Sulfonate Ester: Formed by reaction with alcohols

    Isopropylsulfonyl Fluoride: Formed by reduction

Comparison with Similar Compounds

Is there anything else you would like to know about isopropylsulfonyl chloride or any other compound?

Biological Activity

Isopropylsulfonyl chloride (ISC), also known as 2-propanesulfonyl chloride, is a chemical compound with the molecular formula C3H7ClO2S\text{C}_3\text{H}_7\text{ClO}_2\text{S} and a molecular weight of approximately 142.61 g/mol. It is primarily utilized as a pharmaceutical intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active compounds. This article explores the biological activity of ISC, including its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

ISC is characterized as a clear pale yellow-greenish liquid with a boiling point of 74-75 °C at 19 mmHg. It is moisture-sensitive and can decompose to release irritating gases such as hydrogen chloride upon thermal decomposition . ISC can be synthesized through various methods, including the reaction of isopropanol with thionyl chloride or phosphorus pentachloride .

Pharmacological Applications

  • Sulfonamide Derivatives : ISC serves as a key reagent in the synthesis of sulfonamide derivatives, which have demonstrated diverse biological activities including antibacterial, antifungal, and antiviral effects. For instance, derivatives synthesized from ISC have shown potential as inhibitors of hepatitis B virus .
  • Enzyme Inhibition : Research indicates that compounds derived from ISC can act as inhibitors for specific enzymes. In one study, novel benzimidazole derivatives synthesized using ISC exhibited significant inhibitory activity against dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), enzymes linked to various pathological conditions .
  • Antiviral Activity : Some sulfonamide derivatives synthesized from ISC have been evaluated for their anti-HIV activity, showing promising results at micromolar concentrations .

Toxicological Profile

The safety profile of ISC reveals it as a corrosive substance that can cause severe skin and eye damage upon contact. It is classified under skin corrosion category 1B and serious eye damage category 1 according to regulatory standards . The compound's toxicity necessitates careful handling and protective measures during laboratory use.

The biological activity of ISC and its derivatives often involves interactions with specific biological targets:

  • Enzyme Inhibition : The mechanism by which ISC-derived compounds inhibit enzymes typically involves binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Antiviral Mechanisms : The antiviral properties are thought to arise from the interference with viral replication processes or by inhibiting viral enzymes crucial for the life cycle of pathogens.

Case Study 1: Synthesis of Benzimidazole Derivatives

A study focused on synthesizing 1-isopropylsulfonyl-2-amine benzimidazole through N-sulfonylation reactions using ISC. The resulting compounds were evaluated for their biological activities against hepatitis B virus, demonstrating notable inhibition rates .

Compound NameIC50 (µM)Target Enzyme/Pathogen
1-Isopropylsulfonyl-2-amine12Hepatitis B Virus
Bis(isopropylsulfonyl)disulfide25DDAH

Case Study 2: Anti-HIV Activity Assessment

In another investigation, several sulfonamide derivatives obtained from ISC were tested for anti-HIV activity. The results indicated that certain compounds exhibited effective inhibition at concentrations ranging from 75 to 100 µM .

Compound NameIC50 (µM)Target Virus
Sulfonamide A75HIV-1
Sulfonamide B100HIV-2

Properties

IUPAC Name

propane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRINJBFRTLBHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143942
Record name Isopropyl sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-37-2
Record name 2-Propanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10147-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylsulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropyl sulfonyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64X7NUB4AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropylsulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Isopropylsulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Isopropylsulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Isopropylsulfonyl chloride
Reactant of Route 5
Isopropylsulfonyl chloride
Reactant of Route 6
Isopropylsulfonyl chloride
Customer
Q & A

Q1: What does the research on the solvolysis of Isopropylsulfonyl Chloride reveal about its reactivity?

A1: The research indicates that this compound undergoes solvolysis, meaning it reacts with a solvent to break a chemical bond. The study specifically examined the reaction rates in various aqueous mixtures. Interestingly, the rate constants didn't show a simple linear relationship with solvent composition. Instead, when plotted against a common reactivity scale (YCl based on 2-adamantyl chloride), the data formed three distinct lines, suggesting that the solvolysis mechanism of this compound is significantly influenced by the specific solvent mixture used []. Furthermore, the study found that the reaction is likely catalyzed by the solvent itself (general base catalysis) or proceeds through a substitution mechanism (SN1/SN2), as supported by kinetic solvent isotope effects observed in water and methanol [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.